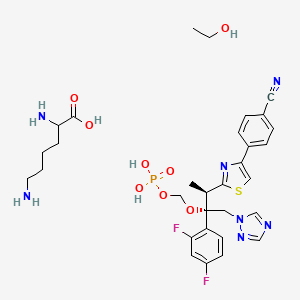

Fosravuconazole L-Lysine Ethanolate

Description

Properties

CAS No. |

914361-45-8 |

|---|---|

Molecular Formula |

C31H40F2N7O8PS |

Molecular Weight |

739.7 g/mol |

IUPAC Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol |

InChI |

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23+;5-;/m00./s1 |

InChI Key |

VOWYGLHOVNSCSA-NRVKWRQJSA-N |

Isomeric SMILES |

CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fosravuconazole L-lysine ethanolate; BFE1224; BFE 1224; BFE-1224; BMS379224; BMS 379224; BMS-379224 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fosravuconazole L-Lysine Ethanolate: A Prodrug of Ravuconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally administered triazole antifungal agent. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole.[1][2] This conversion was designed to improve the solubility and oral bioavailability of ravuconazole, which had previously shown potent broad-spectrum antifungal activity but was hindered by bioavailability issues in clinical development.[2][3] Fosravuconazole has been approved in Japan for the treatment of onychomycosis and is also being investigated for other fungal infections, including eumycetoma.[4][5]

This technical guide provides a comprehensive overview of fosravuconazole L-lysine ethanolate, focusing on its mechanism of action as a prodrug, the pharmacological properties of ravuconazole, and key data from clinical and preclinical evaluations.

Chemical and Physical Properties

Fosravuconazole L-lysine ethanolate is a salt complex with the following chemical properties:

| Property | Value |

| Molecular Formula | C31H40F2N7O8PS |

| Molecular Weight | 739.7 g/mol |

| CAS Number | 914361-45-8 |

| Synonyms | F-RVCZ, E1224, BMS-379224 L-lysine ethanolate |

Pharmacokinetics and Prodrug Conversion

Upon oral administration, fosravuconazole L-lysine ethanolate is readily absorbed and rapidly converted to the active antifungal agent, ravuconazole.[1] This bioconversion enhances the pharmacokinetic profile, leading to high bioavailability that can reach 100%.[3][6] The plasma concentration of ravuconazole following fosravuconazole administration is significantly higher than that achieved with other oral antifungal agents used for onychomycosis.[3] Ravuconazole exhibits an extended half-life of over one week, which allows for less frequent dosing and may improve patient adherence.[1][7]

The conversion of fosravuconazole to ravuconazole is a critical step in its mechanism of action. The following diagram illustrates this process.

Caption: Prodrug activation of fosravuconazole.

Mechanism of Action of Ravuconazole

Ravuconazole, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[7][8] The primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[7][10]

By inhibiting lanosterol 14α-demethylase, ravuconazole blocks the conversion of lanosterol to ergosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2] The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately resulting in fungal cell death or growth inhibition.[2][7] Ravuconazole demonstrates a high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile.[7]

The following diagram illustrates the ergosterol biosynthesis pathway and the site of action of ravuconazole.

Caption: Ravuconazole's inhibition of ergosterol biosynthesis.

Clinical Efficacy in Onychomycosis

Fosravuconazole has demonstrated significant efficacy in the treatment of onychomycosis in several clinical trials. A multicenter, double-blind, randomized, placebo-controlled Phase III study in Japan is a key example.[11][12]

Phase III Clinical Trial in Onychomycosis

Experimental Protocol:

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[12]

-

Patient Population: 153 Japanese patients aged 20 to 75 years with a clinical diagnosis of onychomycosis affecting at least 25% of the target toenail.[11][12] Patients were required to have a positive potassium hydroxide (KOH) examination and confirmation of Trichophyton rubrum or Trichophyton mentagrophytes infection.[11]

-

Treatment Regimen: Patients were randomly assigned to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[12]

-

Primary Endpoint: The rate of complete cure at week 48, defined as 0% clinical involvement of the target toenail and a negative KOH examination.[11][12]

-

Secondary Endpoints: Included mycological cure rate (negative KOH examination) and changes in the area of nail involvement over time.[11]

Efficacy Results:

| Endpoint (at Week 48) | Fosravuconazole (n=101) | Placebo (n=52) | P-value |

| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001 |

| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |

These results demonstrate the superior efficacy of a 12-week treatment course of fosravuconazole compared to placebo in patients with onychomycosis.[11][12]

Safety and Tolerability

In the Phase III study for onychomycosis, fosravuconazole was generally well-tolerated.[11][12]

| Safety Outcome | Fosravuconazole (n=101) | Placebo (n=52) |

| Adverse Events | 83.2% (84/101) | 80.8% (42/52) |

| Adverse Drug Reactions | 23.8% (24/101) | 3.8% (2/52) |

Adverse drug reactions were typically mild to moderate in severity, with no serious adverse events reported.[11][12] The most common adverse drug reactions were gastrointestinal disorders.[11]

In Vitro Antifungal Activity

Ravuconazole exhibits potent in vitro activity against a broad spectrum of fungi, including dermatophytes, Candida species, and Aspergillus species.[13][14]

Experimental Protocol for Antifungal Susceptibility Testing (General):

Antifungal susceptibility testing for filamentous fungi is often performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A.[15]

-

Method: Broth microdilution method.

-

Medium: RPMI 1640 with L-glutamine, buffered to pH 7.0 with MOPS buffer.[15]

-

Inoculum Preparation: A standardized inoculum of fungal conidia or sporangiospores is prepared and diluted to a final concentration of approximately 1-5 x 10^5 CFU/mL.[15]

-

Drug Dilutions: The antifungal agent is serially diluted in the microtiter plates.

-

Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.

-

Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow for a Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy and safety of fosravuconazole.

Caption: Generalized clinical trial workflow.

Conclusion

Fosravuconazole L-lysine ethanolate represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its formulation as a prodrug of ravuconazole successfully overcomes the pharmacokinetic limitations of the parent compound, resulting in excellent oral bioavailability and a long half-life. The active moiety, ravuconazole, is a potent inhibitor of fungal ergosterol biosynthesis, leading to high rates of clinical and mycological cure. Clinical trials have demonstrated its superior efficacy and a favorable safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising antifungal agent.

References

- 1. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Treatment Outcome with Fosravuconazole for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fosravuconazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 8. Ravuconazole - Doctor Fungus [drfungus.org]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fosravuconazole L-lysine ethanolate CAS#: 914361-45-8 [m.chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Fosravuconazole L-Lysine Ethanolate: A Technical Guide to its Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosravuconazole L-lysine ethanolate is a water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole.[1][2] Developed to improve the pharmacokinetic properties of its active moiety, fosravuconazole provides enhanced bioavailability, leading to high concentrations in plasma and target tissues like skin and nails.[3] This technical guide provides a comprehensive overview of the antifungal spectrum of fosravuconazole, detailing its mechanism of action, in vitro activity against a wide range of fungal pathogens, and in vivo efficacy data. It is intended to serve as a resource for researchers and drug development professionals exploring its therapeutic potential.

Mechanism of Action

Fosravuconazole is an orally administered prodrug that is rapidly and completely converted to its active form, ravuconazole, in the body.[4][5] Ravuconazole exerts its antifungal effect through the canonical mechanism of the azole class: the potent and selective inhibition of fungal lanosterol 14-alpha-demethylase.[4][6] This enzyme is a key component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][6]

The inhibition of this enzyme leads to a cascade of downstream effects:

-

Depletion of Ergosterol: The primary structural sterol in the fungal cell membrane is depleted, compromising membrane integrity, fluidity, and the function of membrane-bound enzymes.[6]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol.[6] These intermediates are incorporated into the fungal membrane, further disrupting its structure and leading to increased permeability.

-

Fungistatic/Fungicidal Activity: The culmination of these disruptions leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[4][6]

Ravuconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which contributes to its favorable safety profile and minimizes the potential for drug-drug interactions.[4][7]

Caption: Mechanism of action of Fosravuconazole.

In Vitro Antifungal Spectrum

The in vitro activity of ravuconazole, the active metabolite of fosravuconazole, has been evaluated against a broad range of clinically relevant fungal pathogens. Ravuconazole demonstrates potent activity against yeasts, dermatophytes, and various molds.[3][7]

Activity Against Candida Species

Ravuconazole exhibits excellent in vitro activity against a wide spectrum of Candida species, including those that are resistant to other azoles like fluconazole.[8][9] It is generally more potent than fluconazole and itraconazole.[8]

Table 1: In Vitro Activity of Ravuconazole against Candida Species

| Fungal Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 6,970 (pooled) | N/A | N/A | 0.03 | [9] |

| Candida glabrata | 6,970 (pooled) | N/A | N/A | 1 to 2 | [9] |

| Candida krusei | 3 | 0.05 - 0.39 | N/A | N/A | [8] |

| Candida spp. (overall) | 6,970 | N/A | N/A | 0.25 |[9] |

N/A: Not Available in the cited source.

Activity Against Cryptococcus neoformans

Ravuconazole is highly active against clinical isolates of Cryptococcus neoformans, demonstrating greater potency than both fluconazole and itraconazole.[10] Its activity extends to isolates with reduced susceptibility to fluconazole.[10]

Table 2: In Vitro Activity of Ravuconazole against Cryptococcus neoformans

| Fungal Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|

| Cryptococcus neoformans | 541 | 0.12 - 4.0 | N/A | 0.25 |[10] |

N/A: Not Available in the cited source.

Activity Against Dermatophytes and Molds

Ravuconazole has shown potent activity against dermatophytes, which are the primary causative agents of onychomycosis.[3][7] Its spectrum also includes clinically important molds like Aspergillus species and the causative agents of eumycetoma.[11][12]

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes and Other Fungi

| Fungal Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|---|

| Aspergillus fumigatus | N/A | N/A | N/A | 0.025 - 0.39 (MIC90 range) | [8] |

| Trichophyton rubrum | N/A | 0.05 - 0.39 | N/A | N/A | [8] |

| Trichophyton mentagrophytes | N/A | 0.05 - 0.39 | N/A | N/A | [8] |

| Microsporum canis | N/A | 0.05 - 0.39 | N/A | N/A | [13] |

| Microsporum gypseum | N/A | 0.05 - 0.39 | N/A | N/A | [8] |

| Trichosporon asahii | 224 | N/A | 0.25 | 0.5 | [14] |

| Trichosporon beigelii | N/A | N/A | N/A | 0.025 - 0.39 (MIC90 range) | [8] |

| Madurella mycetomatis | N/A | Potent in vitro activity reported | N/A | N/A |[12] |

N/A: Not Available in the cited source.

In Vivo Efficacy

The potent in vitro activity of ravuconazole translates to significant efficacy in various animal models of fungal infections and in clinical trials.

Table 4: Summary of In Vivo Efficacy Studies

| Indication/Model | Species | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Systemic Cryptococcosis | Mouse | Ravuconazole | Showed substantial therapeutic effect; significantly reduced CFU in lungs. | [8] |

| Oral Candidiasis | Rat | Ravuconazole | Significantly reduced CFU in oral swabs; more effective than itraconazole. | [8] |

| Onychomycosis | Human (Phase III) | Fosravuconazole 100 mg/day for 12 weeks | Complete cure rate of 59.4% vs 5.8% for placebo at week 48.[7] | [7] |

| Eumycetoma | Human (Phase II) | Fosravuconazole 200mg or 300mg weekly for 12 months | Efficacy was not superior to itraconazole, but had significant advantages including weekly dosing and a better safety profile.[15][16] |[15][16] |

Experimental Protocols

Standardized methodologies are crucial for the reproducible assessment of antifungal activity. The protocols for determining the in vitro and in vivo efficacy of agents like fosravuconazole are well-established.

Antifungal Susceptibility Testing Protocol (CLSI M27/M38 Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[17][18] The broth microdilution (BMD) method is the gold standard.[19]

Detailed Methodology:

-

Medium Preparation: RPMI 1640 liquid medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) is the standard medium.[19]

-

Drug Dilution: The antifungal agent (ravuconazole) is serially diluted in the microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Fungal isolates are grown on agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a standardized final inoculum concentration in the wells.

-

Incubation: The inoculated plates are incubated at 35°C. Incubation times vary by organism: typically 24-48 hours for Candida spp. and up to 72 hours for Cryptococcus neoformans.[14][19]

-

Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a prominent decrease in turbidity (for yeasts) or growth compared to the drug-free control well.[9]

Caption: Workflow for Antifungal Susceptibility Testing (AST).

In Vivo Efficacy Model Protocol (Systemic Murine Infection)

Animal models are essential for evaluating the in vivo potential of an antifungal agent before clinical trials.

Detailed Methodology:

-

Animal Model: Immunocompetent or immunocompromised mice (e.g., Swiss female mice) are commonly used.[11]

-

Infection: A standardized inoculum of the fungal pathogen (e.g., C. neoformans) is prepared from culture. The mice are infected, typically via intravenous (tail vein) injection, to establish a systemic infection.[8]

-

Drug Administration: Fosravuconazole L-lysine ethanolate is administered orally via gavage.[11] A vehicle control group receives the formulation without the active drug. Dosing regimens can vary (e.g., once or twice daily) for a specified duration (e.g., 5-20 consecutive days).[8][11]

-

Monitoring: Animals are monitored daily for signs of illness and mortality.

-

Outcome Assessment: Efficacy is assessed by multiple endpoints:

-

Survival: The delay in mortality or overall survival rate compared to the control group.[8]

-

Fungal Burden: At the end of the study, organs (e.g., kidneys, lungs, brain) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU indicates drug efficacy.[8]

-

Caption: Workflow for a typical in vivo efficacy study.

Conclusion

Fosravuconazole L-lysine ethanolate, through its active moiety ravuconazole, demonstrates a potent and broad-spectrum antifungal activity. Its in vitro profile reveals low MIC values against a wide array of clinically significant yeasts, molds, and dermatophytes, including drug-resistant strains. This activity is substantiated by in vivo data from both preclinical models and human clinical trials, confirming its efficacy in challenging indications such as onychomycosis and eumycetoma. The favorable pharmacokinetic profile, characterized by high bioavailability and tissue penetration, combined with a strong safety record, positions fosravuconazole as a valuable and promising agent in the systemic antifungal armamentarium.

References

- 1. Fosravuconazole | azole-based antifungal agent | CAS 351227-64-0 | prodrug of ravuconazole| E-1224, BEF-1224, and BMS-379224 | Suppli [invivochem.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 5. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Fosravuconazole used for? [synapse.patsnap.com]

- 7. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activities of Ravuconazole (BMS-207147) against 541 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fosravuconazole | DNDi [dndi.org]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. World’s first clinical trial for devastating fungal disease mycetoma shows efficacy of new, promising treatment | DNDi [dndi.org]

- 16. roctm.com [roctm.com]

- 17. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. scielo.br [scielo.br]

Fosravuconazole L-Lysine Ethanolate: A Technical Deep Dive into its Potential for Neglected Tropical Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate, a prodrug of the potent triazole antifungal agent ravuconazole, has emerged as a significant candidate in the fight against neglected tropical diseases (NTDs). Developed by Eisai Co., Ltd., and advanced through strategic partnerships, notably with the Drugs for Neglected Diseases initiative (DNDi), this compound is being investigated for its efficacy in treating complex and underserved diseases such as eumycetoma and Chagas disease.[1] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and underlying mechanisms of action related to fosravuconazole's application in these NTDs.

Fosravuconazole (also known as E1224) is a water-soluble salt form of the ravuconazole prodrug, designed to improve the bioavailability of the active compound, ravuconazole.[2][3] Upon oral administration, it is rapidly converted to ravuconazole, which exhibits a long plasma half-life, a crucial attribute for treating chronic infections.[1][4] The primary mechanism of action for ravuconazole, like other azoles, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the cell membranes of fungi and protozoa like Trypanosoma cruzi.[5][7] Its disruption leads to the accumulation of toxic sterol intermediates and ultimately impairs cell membrane integrity and function.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of fosravuconazole and its active form, ravuconazole.

Table 1: Preclinical In Vitro Activity of Ravuconazole against Trypanosoma cruzi

| Parameter | Value | Parasite Stage | Source |

| Minimal Inhibitory Concentration (MIC) | 300 nM | Extracellular epimastigote | [8] |

| Minimal Inhibitory Concentration (MIC) | 1 nM | Intracellular amastigote | [8] |

Table 2: Preclinical In Vivo Efficacy of Ravuconazole in Murine Models of Acute Chagas Disease

| T. cruzi Strain | Treatment Regimen | Parasitological Cure Rate | Source |

| CL (drug-susceptible) | 15 mg/kg b.i.d. for 20 days | 100% (12/12) | [8] |

| Y (partially drug-resistant) | 15 mg/kg b.i.d. for 20 days | 58% (7/12) | [8] |

| Colombiana (drug-resistant) | 15 mg/kg b.i.d. for 20 days | 0% (0/10) | [8] |

Table 3: Clinical Efficacy of Fosravuconazole (E1224) in Chronic Indeterminate Chagas Disease (Phase II Trial - NCT01489228)

| Treatment Group | Dosing Regimen | N | Sustained Parasitological Response at 12-month follow-up (%) | Source |

| High-Dose E1224 | 4000 mg total dose over 8 weeks | 45 | 29% | [9][10] |

| Low-Dose E1224 | 2000 mg total dose over 8 weeks | 48 | No sustained response | [9][10] |

| Short-Dose E1224 | 2400 mg total dose over 4 weeks | 46 | No sustained response | [9][10] |

| Benznidazole (standard of care) | 5 mg/kg/day for 60 days | 45 | 82% | [9][10] |

| Placebo | E1224-matched tablets for 8 weeks | 47 | 9% | [9] |

Table 4: Clinical Efficacy of Fosravuconazole in Eumycetoma (Phase II Trial - NCT03086226)

| Treatment Group | Dosing Regimen | N | Complete Cure Rate at 12 Months (%) | Source |

| Fosravuconazole 300 mg | 300 mg weekly for 12 months | 34 | 50.0% | [11] |

| Fosravuconazole 200 mg | 200 mg weekly for 12 months | 34 | 64.7% | [11] |

| Itraconazole (standard of care) | 400 mg daily for 12 months | 36 | 75.0% | [11] |

Experimental Protocols

In Vitro Susceptibility Testing of Ravuconazole against Trypanosoma cruzi Intracellular Amastigotes

This protocol is based on methodologies described for testing anti-trypanosomal compounds.[5]

-

Cell Culture and Infection:

-

Vero cells (or another suitable host cell line) are seeded in 96-well plates at a density of 1.7 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.[5]

-

Tissue culture-derived trypomastigotes of the desired T. cruzi strain are added to the Vero cell monolayers at a multiplicity of infection (MOI) of 10.[5]

-

The plates are incubated for approximately 5 hours to allow for parasite invasion.[5]

-

Following incubation, the cell cultures are washed to remove any non-internalized parasites.[5]

-

-

Drug Application and Incubation:

-

Fresh culture medium containing serial dilutions of ravuconazole is added to the wells. A control group with no drug is included.

-

The plates are incubated for 3 to 4 days to allow for the intracellular proliferation of amastigotes.[5]

-

-

Assessment of Parasite Inhibition:

-

The inhibition of amastigote replication is quantified. This can be achieved through various methods, including:

-

Microscopic Counting: Fixing and staining the cells, followed by manual counting of the number of amastigotes per cell.

-

Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like β-galactosidase or fluorescent proteins (e.g., tdTomato), where the signal intensity correlates with the number of viable parasites.[5]

-

-

The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of parasite inhibition against the drug concentration.

-

Murine Model of Acute Chagas Disease for In Vivo Efficacy Testing

This protocol is a synthesis of methodologies used in preclinical studies of anti-Chagasic drugs.[8]

-

Animals and Infection:

-

Treatment Regimen:

-

Treatment is initiated at a specified time post-infection, often 24 hours or 4 days.[8]

-

Ravuconazole, suspended in a suitable vehicle (e.g., 2% methyl-cellulose/0.5% Tween 80), is administered orally by gavage.[12]

-

The dosing schedule is critical; due to ravuconazole's short half-life in mice, twice-daily (b.i.d.) administration has been shown to be more effective than once-daily dosing.[8] A typical curative regimen might be 15 mg/kg b.i.d. for 20 consecutive days.[8]

-

-

Efficacy Assessment:

-

Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites.

-

Survival: The survival rate of the treated mice is recorded and compared to an untreated control group.

-

Parasitological Cure: After the treatment period, cure is assessed by sensitive methods such as:

-

Clinical Trial Protocol for Fosravuconazole in Eumycetoma (NCT03086226)

This is a summary of the Phase II, randomized, double-blind, active-controlled superiority trial.[1][11]

-

Study Design: A single-center, comparative, randomized, double-blind, parallel-group, active-controlled clinical superiority trial conducted in Sudan.[1]

-

Participants: Patients aged 15 years or older with eumycetoma caused by Madurella mycetomatis, with a lesion size between ≥2 cm and <16 cm, requiring surgery.[11]

-

Treatment Arms:

-

Intervention: All participants received their assigned drug treatment for 12 months, combined with surgery at 6 months.[11]

-

Primary Endpoint: The primary efficacy endpoint was the rate of complete cure at the end of the 12-month treatment period. Complete cure was defined by clinical assessment (absence of mycetoma mass, closure of sinuses, and no discharge) and imaging (normal ultrasound or only fibrosis present), or a negative fungal culture from a surgical biopsy if a mass was still present.[1]

-

Blinding: Double-blinding was maintained through the use of placebo pills to mask the different dosing schedules between the groups.[11]

Clinical Trial Protocol for Fosravuconazole (E1224) in Chagas Disease (NCT01489228)

This is a summary of the Phase II, proof-of-concept, randomized, placebo-controlled trial.[10]

-

Study Design: A proof-of-concept, double-blind, randomized, placebo- and active-controlled, phase 2 clinical trial conducted in Bolivia.[10]

-

Participants: Adults (18–50 years) with a confirmed diagnosis of chronic indeterminate Trypanosoma cruzi infection.[10]

-

Treatment Arms:

-

High-Dose E1224: 400 mg once daily for 3 days (loading dose), then 400 mg once weekly for 7 weeks (total dose: 4000 mg).

-

Low-Dose E1224: 200 mg once daily for 3 days (loading dose), then 200 mg once weekly for 7 weeks (total dose: 2000 mg).

-

Short-Dose E1224: 400 mg once daily for 3 days (loading dose), then 400 mg once weekly for 3 weeks, followed by 4 weeks of placebo (total dose: 2400 mg).

-

Benznidazole (Active Control): 5 mg/kg per day, divided into two daily doses, for 60 days.

-

Placebo: E1224-matched placebo tablets for 8 weeks.

-

-

Primary Endpoint: The primary efficacy endpoint was the parasitological response to E1224 at the end of treatment, as assessed by PCR.[10]

-

Secondary Endpoints: Included the sustainability of parasitological response up to 12 months of follow-up, changes in parasite load, and serological responses.[10]

-

Blinding: The trial was double-blind for the E1224 and placebo arms. Assessors were masked to all treatment allocations.[10]

Visualizations: Pathways and Workflows

References

- 1. dovepress.com [dovepress.com]

- 2. In vitro and in vivo activities of ravuconazole on Trypanosoma cruzi, the causative agent of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [논문]In vitro and in vivo activities of ravuconazole on Trypanosoma cruzi, the causative agent of Chagas disease [scienceon.kisti.re.kr]

- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. conncoll.edu [conncoll.edu]

- 6. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. med.nyu.edu [med.nyu.edu]

An In-depth Technical Guide on the Inhibition of Ergosterol Biosynthesis by Fosravuconazole L-Lysine Ethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole. Its mechanism of action is centered on the potent and specific inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of fosravuconazole, focusing on its inhibitory effects on ergosterol production. It includes a compilation of in vitro susceptibility data, detailed experimental protocols for assessing ergosterol biosynthesis inhibition, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of antifungal agents and the development of new therapeutic strategies.

Introduction

Fosravuconazole L-lysine ethanolate is a third-generation triazole antifungal agent designed to improve the pharmacokinetic profile of its active moiety, ravuconazole.[1] As a prodrug, fosravuconazole is rapidly and extensively converted to ravuconazole in the body, leading to high bioavailability and systemic exposure.[2] Ravuconazole exerts its antifungal activity by targeting a key enzyme in the fungal ergosterol biosynthesis pathway, an essential component of the fungal cell membrane that is absent in mammalian cells.[3][4] This selective targeting provides a basis for its broad-spectrum efficacy and favorable safety profile.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of ravuconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[3][5] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[6] By binding to the heme iron atom in the active site of CYP51, ravuconazole effectively blocks the demethylation of lanosterol.[3][4]

The inhibition of lanosterol 14α-demethylase leads to a cascade of downstream effects that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the reduction in the synthesis of ergosterol, a vital component for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[4]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell death.[7]

dot

In Vitro Antifungal Activity of Ravuconazole

The in vitro efficacy of ravuconazole has been demonstrated against a wide range of fungal pathogens, including yeasts, molds, and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of ravuconazole's potency.

Table 1: In Vitro Activity of Ravuconazole against Candida Species

| Organism | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | ≤0.007 - 2 | 0.015 - 0.03 | 0.03 - 0.06 | Fluconazole: 0.5, Itraconazole: 0.12 | [8][9] |

| Candida glabrata | ≤0.015 - >8 | 0.25 - 0.5 | 1 - 2 | Fluconazole: 16, Itraconazole: 1 | [4][9] |

| Candida parapsilosis | ≤0.007 - 1 | 0.03 | 0.06 | Fluconazole: 2, Itraconazole: 0.25 | [8][9] |

| Candida tropicalis | ≤0.007 - 2 | 0.03 | 0.06 | Fluconazole: 2, Itraconazole: 0.25 | [9] |

| Candida krusei | 0.03 - 2 | 0.12 | 0.25 | Fluconazole: 64, Itraconazole: 1 | [9] |

| Fluconazole-Resistant C. albicans | 0.06 - 1.0 | 0.41 | - | - | [10] |

| Fluconazole-Resistant C. glabrata | 0.03 - 2.0 | 0.22 | - | - | [10] |

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

| Organism | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | ≤0.03 - 2 | 0.25 | 0.5 | Itraconazole: 1, Voriconazole: 0.5 | [11] |

| Aspergillus flavus | 0.12 - 1 | 0.25 | 0.5 | Itraconazole: 0.5, Voriconazole: 0.5 | [11] |

| Aspergillus niger | 0.12 - 1 | 0.5 | 1 | Itraconazole: 1, Voriconazole: 1 | [11] |

| Aspergillus terreus | 0.12 - 1 | 0.25 | 0.5 | Itraconazole: 1, Voriconazole: 0.5 | [11] |

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes

| Organism | Ravuconazole MIC Range (µg/mL) | Ravuconazole GM MIC (µg/mL) | Comparator GM MIC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.015 - 8 | 0.035 | Itraconazole: 0.05, Terbinafine: 0.007 | [12][13] |

| Trichophyton mentagrophytes | 0.015 - 1 | 0.035 | Itraconazole: 0.06, Terbinafine: 0.008 | [12][13] |

| Trichophyton indotineae | - | 0.530 | Itraconazole: 0.325, Terbinafine: 4.756 | [14] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal susceptibility of ravuconazole is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

dot

Materials:

-

Ravuconazole powder

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Drug Preparation: Prepare a stock solution of ravuconazole in a suitable solvent (e.g., dimethyl sulfoxide) and perform serial twofold dilutions in RPMI-1640 medium in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal suspension. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the species.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. This can be determined visually or by measuring the optical density using a spectrophotometer.

Analysis of Ergosterol Biosynthesis Inhibition by GC-MS

This method quantifies the cellular sterol content of fungal cells after treatment with an antifungal agent to assess the inhibition of ergosterol biosynthesis.

dot

Materials:

-

Fungal culture

-

Ravuconazole

-

Potassium hydroxide (KOH)

-

Ethanol

-

n-Heptane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Fungal Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the mid-exponential phase. Add ravuconazole at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the cultures and incubate for a defined period. Include an untreated control.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with distilled water, and record the wet weight of the cell pellet. Add a solution of potassium hydroxide in ethanol to the cell pellet and heat at 80-90°C for 1-2 hours to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the n-heptane layer. Separate the n-heptane layer and evaporate it to dryness under a stream of nitrogen.

-

GC-MS Analysis: Reconstitute the dried lipid extract in a suitable solvent. Analyze the sample using a GC-MS system equipped with a capillary column suitable for sterol separation.

-

Data Analysis: Identify ergosterol and lanosterol peaks in the chromatogram based on their retention times and mass spectra compared to authentic standards. Quantify the amount of each sterol by integrating the peak areas. The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the corresponding increase in the lanosterol peak in the drug-treated samples compared to the untreated control.

Conclusion

Fosravuconazole L-lysine ethanolate, through its active metabolite ravuconazole, is a potent inhibitor of fungal ergosterol biosynthesis. By targeting lanosterol 14α-demethylase, it effectively disrupts the integrity of the fungal cell membrane, leading to a broad-spectrum antifungal activity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage this important mechanism of action in the fight against fungal infections. Further research into the specific enzymatic inhibition kinetics (IC₅₀ values) of ravuconazole against purified lanosterol 14α-demethylase from various fungal species would provide even deeper insights into its potency and selectivity.

References

- 1. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens [mdpi.com]

- 2. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Cross-Resistance between Fluconazole and Ravuconazole and the Use of Fluconazole as a Surrogate Marker To Predict Susceptibility and Resistance to Ravuconazole among 12,796 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Preclinical Profile of Fosravuconazole L-Lysine Ethanolate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally bioavailable triazole antifungal agent. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole. This conversion addresses the bioavailability issues previously associated with ravuconazole, unlocking its potent, broad-spectrum antifungal activity.[1][2] Developed for the treatment of onychomycosis and other fungal infections, fosravuconazole has demonstrated significant promise in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the preclinical data for fosravuconazole, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

Fosravuconazole, through its active form ravuconazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14α-demethylase disrupts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the fungal cell membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.

References

- 1. Penetration of ravuconazole, a new triazole antifungal, into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox [frontiersin.org]

- 3. Fosravuconazole | DNDi [dndi.org]

- 4. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

Fosravuconazole L-Lysine Ethanolate: A Technical Deep Dive into its Activity Against Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole.[1][2] Developed to improve the bioavailability of ravuconazole, fosravuconazole is rapidly converted in vivo to its active moiety, which exerts potent antifungal activity against a wide range of fungal pathogens, including various species of Aspergillus.[1][3] This technical guide provides a comprehensive overview of the in vitro activity of fosravuconazole's active form, ravuconazole, against clinically relevant Aspergillus species, details the standardized experimental protocols for its evaluation, and illustrates the underlying mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other triazole antifungals, ravuconazole's mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the membrane.[4] Ravuconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus), which is a key enzyme in the ergosterol biosynthesis pathway.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.[4]

Signaling Pathway Diagram

Caption: Figure 1. Mechanism of action of ravuconazole.

Data Presentation: In Vitro Activity of Ravuconazole Against Aspergillus Species

The following tables summarize the minimum inhibitory concentration (MIC) data for ravuconazole against various Aspergillus species from published studies. The data was generated using the Clinical and Laboratory Standards Institute (CLSI) M38 broth microdilution method.

Table 1: In Vitro Activity of Ravuconazole and Comparator Antifungals against Aspergillus Species [5][6]

| Aspergillus Species | No. of Isolates | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| A. fumigatus | 114 | Ravuconazole | ≤0.03 - 2 | 0.25 | 0.5 |

| Voriconazole | ≤0.03 - 1 | 0.25 | 0.5 | ||

| Itraconazole | 0.06 - >8 | 0.5 | 1 | ||

| Amphotericin B | 0.25 - 2 | 1 | 1 | ||

| A. flavus | 13 | Ravuconazole | 0.12 - 0.5 | 0.25 | 0.5 |

| Voriconazole | 0.12 - 0.5 | 0.25 | 0.5 | ||

| Itraconazole | 0.25 - 1 | 0.25 | 0.5 | ||

| Amphotericin B | 0.5 - 2 | 1 | 2 | ||

| A. niger | 22 | Ravuconazole | 0.12 - 1 | 0.25 | 0.5 |

| Voriconazole | 0.12 - 1 | 0.25 | 0.5 | ||

| Itraconazole | 0.12 - 2 | 0.25 | 1 | ||

| Amphotericin B | 0.25 - 2 | 0.5 | 1 | ||

| A. terreus | 8 | Ravuconazole | 0.12 - 0.5 | 0.25 | 0.5 |

| Voriconazole | 0.12 - 0.5 | 0.25 | 0.5 | ||

| Itraconazole | 0.25 - 1 | 0.5 | 1 | ||

| Amphotericin B | 1 - 4 | 2 | 4 |

Table 2: Geometric Mean (GM) MICs of Ravuconazole and Comparators against a Large Collection of Aspergillus Species [7]

| Aspergillus Species | No. of Strains | Ravuconazole GM MIC (µg/mL) | Voriconazole GM MIC (µg/mL) | Itraconazole GM MIC (µg/mL) | Amphotericin B GM MIC (µg/mL) |

| A. fumigatus | 314 | 0.43 | 0.51 | 0.6 | 0.65 |

| A. flavus | 113 | 0.55 | 0.61 | 0.44 | 0.81 |

| A. niger | 87 | 0.64 | 0.66 | 0.49 | 0.64 |

| A. terreus | 42 | 0.38 | 0.33 | 0.35 | 1.8 |

| All Aspergillus spp. | 575 | 0.49 | 0.54 | 0.53 | 0.76 |

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity data presented was primarily generated using the CLSI M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[8][9] This standardized protocol ensures reproducibility and comparability of results across different laboratories.

CLSI M38-A2 Broth Microdilution Method Workflow

Caption: Figure 2. CLSI M38-A2 workflow.

Detailed Methodology for CLSI M38-A2 Broth Microdilution

-

Inoculum Preparation:

-

Aspergillus species are cultured on potato dextrose agar for 5-7 days to encourage conidiation.[10]

-

Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

-

The resulting suspension is adjusted spectrophotometrically at 530 nm to achieve a transmission of 80-82%.[10]

-

This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[10]

-

-

Preparation of Antifungal Agents:

-

Stock solutions of ravuconazole are prepared in dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final volume of 200 µL.

-

The plates are incubated at 35°C for 48 to 72 hours.[7]

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[7]

-

For echinocandins, the minimum effective concentration (MEC) is determined, which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.

-

Clinical Development

While fosravuconazole has been approved in Japan for the treatment of onychomycosis, clinical trials for invasive aspergillosis are less prominent in the public domain.[3] However, studies have been conducted for other invasive fungal infections like mycetoma, demonstrating the drug's safety and efficacy.[11][12] The potent in vitro activity against Aspergillus species suggests that fosravuconazole holds promise as a potential therapeutic option for aspergillosis, warranting further clinical investigation.

Conclusion

Fosravuconazole L-lysine ethanolate, through its active metabolite ravuconazole, demonstrates potent in vitro activity against a broad range of clinically important Aspergillus species. Its mechanism of action, targeting the crucial ergosterol biosynthesis pathway, is well-established for triazole antifungals. The standardized CLSI M38-A2 methodology provides a reliable framework for assessing its antifungal activity. While clinical data specifically for aspergillosis is still emerging, the strong preclinical data positions fosravuconazole as a promising candidate for the treatment of invasive aspergillosis. Further research and clinical trials are essential to fully elucidate its therapeutic potential in this setting.

References

- 1. Fosravuconazole L-lysine ethanolate | Parasite | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 9. njccwei.com [njccwei.com]

- 10. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fosravuconazole | DNDi [dndi.org]

- 12. World’s first clinical trial for devastating fungal disease mycetoma shows efficacy of new, promising treatment | DNDi [dndi.org]

Analytical Method Development for Fosravuconazole L-Lysine Ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies crucial for the development and quality control of Fosravuconazole L-Lysine Ethanolate, a prodrug of the potent triazole antifungal agent ravuconazole. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) analysis, dissolution testing, and forced degradation studies, and includes quantitative data presented in structured tables for clarity and comparative analysis. The guide is designed to meet the stringent requirements of pharmaceutical research and development, adhering to ICH guidelines for analytical method validation.

Introduction to Fosravuconazole L-Lysine Ethanolate

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of ravuconazole, developed to improve the bioavailability of the active compound.[1][2] Ravuconazole exhibits broad-spectrum antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising the integrity and function of the fungal cell membrane.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling

A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of Fosravuconazole L-Lysine Ethanolate and the detection of any process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (pH 4.5) in a 55:45 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 287 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Fosravuconazole L-Lysine Ethanolate reference standard in 100 mL of a suitable diluent (e.g., mobile phase).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample containing Fosravuconazole L-Lysine Ethanolate in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the typical validation parameters for an RP-HPLC method for Fosravuconazole L-Lysine Ethanolate, in accordance with ICH Q2(R1) guidelines.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | Data Point 1 |

| 10 | Data Point 2 |

| 15 | Data Point 3 |

| 20 | Data Point 4 |

| 25 | Data Point 5 |

| 30 | Data Point 6 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery)

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8 | Mean Value | Mean % |

| 100% | 10 | Mean Value | Mean % |

| 120% | 12 | Mean Value | Mean % |

Table 3: Precision

| Parameter | Concentration (µg/mL) | % RSD |

| Repeatability (Intra-day) | 10 | < 2% |

| Intermediate Precision (Inter-day) | 10 | < 2% |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | Calculated Value |

| LOQ | Calculated Value |

Dissolution Testing for Solid Oral Dosage Forms

Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing insights into the in-vitro release of the drug substance. For poorly soluble drugs like Fosravuconazole, the development of a discriminating dissolution method is crucial.

Experimental Protocol: Dissolution Testing

Apparatus:

-

USP Apparatus 2 (Paddle).

Dissolution Medium:

-

900 mL of a suitable buffer, such as pH 6.8 phosphate buffer, potentially with the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to achieve sink conditions.

Test Conditions:

-

Rotation Speed: 50 RPM.

-

Temperature: 37 ± 0.5 °C.

-

Sampling Time Points: 10, 15, 30, 45, and 60 minutes.

-

Sample Analysis: The concentration of Fosravuconazole in the collected samples is determined by a validated analytical method, such as the HPLC method described above.

Acceptance Criteria:

-

Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of Fosravuconazole should dissolve within a specified time (e.g., 45 minutes).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the potential degradation products of a drug substance, which helps in establishing the degradation pathways and the intrinsic stability of the molecule. This information is vital for the development of a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

-

Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

Sample Analysis:

-

Degraded samples are analyzed by the validated stability-indicating HPLC method to separate the parent drug from any degradation products. The peak purity of the parent drug peak should be assessed using a PDA detector.

Visualizations

Signaling Pathway: Mechanism of Action

Fosravuconazole is a prodrug that is converted to the active moiety, ravuconazole. Ravuconazole inhibits the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Caption: Mechanism of action of Fosravuconazole.

Experimental Workflow: HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for Fosravuconazole L-Lysine Ethanolate.

Caption: Workflow for HPLC method validation.

Logical Relationship: Analytical Methods in Drug Development

This diagram shows the interplay between different analytical methods throughout the drug development lifecycle of Fosravuconazole L-Lysine Ethanolate.

Caption: Role of analytical methods in drug development.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Fosravuconazole L-Lysine Ethanolate

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Method for Fosravuconazole L-Lysine Ethanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fosravuconazole L-Lysine Ethanolate. Fosravuconazole is a prodrug of the broad-spectrum antifungal agent Ravuconazole and is utilized in the treatment of fungal infections such as onychomycosis.[1][2][3][4] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of this pharmaceutical compound.

Experimental Protocol: RP-HPLC Method for Fosravuconazole

A validated analytical method for the determination of Fosravuconazole has been established using RP-HPLC with UV detection.[5] This method is suitable for the routine analysis of Fosravuconazole in pharmaceutical formulations.

Chromatographic Conditions:

-

Instrument: A Waters e2695 HPLC system or equivalent.[5]

-

Column: A C18 column (250 mm × 4.6 mm, 5 µm particle size) is employed for the separation.[5]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 10 mM ammonium acetate buffer (with the pH adjusted to 4.5) in a 55:45 (v/v) ratio.[5]

-

Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[5]

-

Detection: UV detection is performed at a wavelength of 287 nm.[5]

-

Injection Volume: A 10 µL injection volume is recommended.

-

Column Temperature: The analysis is conducted at ambient temperature.

Standard Solution Preparation:

-

Stock Solution: Prepare a stock solution of Fosravuconazole at a concentration of 1000 µg/mL in a suitable solvent.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by further dilution.[5]

Sample Preparation:

For the analysis of a marketed formulation, such as "Nailin capsules" (100mg fosravuconazole), six solutions at a concentration of 10 µg/mL should be prepared.[5] The amount of drug recovered can then be determined using the established HPLC method.

Data Presentation: Method Validation Summary

The described HPLC method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized in the table below for clear comparison.

| Parameter | Result |

| Linearity Range | 5 - 30 µg/mL[5] |

| Correlation Coefficient (r²) | 0.9992[5] |

| Limit of Detection (LOD) | 0.196343 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.59498 µg/mL[5] |

| Assay Recovery | Within 98% - 102%[5] |

Alternative Method for Ravuconazole (Active Metabolite)

For the analysis of Ravuconazole, the active metabolite of Fosravuconazole, a stability-indicating HPLC-DAD method has been developed.[6][7][8]

Chromatographic Conditions for Ravuconazole:

-

Column: Sunfire C18 column (250 mm × 4.6 mm i.d., 5 µm).[7][8]

-

Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio.[7][8]

Visualizations

Experimental Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development and validation of Fosravuconazole.

Logical Relationship of Fosravuconazole to Ravuconazole

Caption: Fosravuconazole is a prodrug that converts to the active Ravuconazole.

References

- 1. glpbio.com [glpbio.com]

- 2. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: UV Spectrophotometry for the Quantification of Fosravuconazole L-Lysine Ethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a validated UV spectrophotometric method for the quantification of Fosravuconazole L-Lysine Ethanolate in bulk and pharmaceutical dosage forms. Fosravuconazole is a prodrug of the broad-spectrum triazole antifungal agent ravuconazole.[1] This method offers a simple, cost-effective, and accurate alternative to more complex chromatographic techniques for routine quality control and formulation analysis. The described method is based on the measurement of UV absorbance at the wavelength of maximum absorption for Fosravuconazole. This guide details the experimental protocol, instrumentation, and validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

Fosravuconazole L-Lysine Ethanolate is an important antifungal agent used in the treatment of various fungal infections.[1] The development of a straightforward and reliable analytical method for its quantification is crucial for ensuring the quality and efficacy of its pharmaceutical formulations. UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, speed, and affordability. This guide outlines a validated UV spectrophotometric method for the accurate determination of Fosravuconazole.

Principle of the Method

The quantitative determination of Fosravuconazole L-Lysine Ethanolate is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The method involves measuring the absorbance of a solution of Fosravuconazole in a suitable solvent at its wavelength of maximum absorbance (λmax).

Instrumentation and Reagents

-

Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.

-

Reagents and Standards:

-

Fosravuconazole L-Lysine Ethanolate reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Commercially available Fosravuconazole L-Lysine Ethanolate tablets

-

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)

-

Prepare a standard solution of Fosravuconazole L-Lysine Ethanolate in water at a concentration of 10 µg/mL.

-

Scan the solution from 200 to 400 nm using a UV-Visible spectrophotometer with water as a blank.

-

The wavelength at which the maximum absorbance is observed is the λmax. For Fosravuconazole, the λmax has been reported to be 287 nm.[2]

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of Fosravuconazole L-Lysine Ethanolate reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with water to obtain a stock solution of 100 µg/mL.

Preparation of Calibration Curve

-

From the standard stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL in water.[2]

-

Measure the absorbance of each dilution at 287 nm against a water blank.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear.

Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 Fosravuconazole L-Lysine Ethanolate tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Fosravuconazole.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the mark with water and mix well.

-

Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

-

From the filtered solution, prepare a suitable dilution in water to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).

-

Measure the absorbance of the final sample solution at 287 nm against a water blank.

Quantification

The concentration of Fosravuconazole in the sample solution can be determined from the calibration curve or by using the regression equation derived from the calibration data.

Method Validation

The developed UV spectrophotometric method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the typical validation parameters for the UV spectrophotometric quantification of Fosravuconazole.

| Parameter | Result |

| Wavelength of Maximum Absorbance (λmax) | 287 nm[2] |

| Linearity Range | 5 - 30 µg/mL[2] |

| Correlation Coefficient (r²) | 0.9995[2] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | Typically in the range of 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 5 µg/mL |

Note: The values for Accuracy, Precision, LOD, and LOQ are typical expected values for a validated UV spectrophotometric method for a triazole antifungal and should be experimentally determined.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the UV spectrophotometric analysis of Fosravuconazole L-Lysine Ethanolate.

Caption: Experimental workflow for the quantification of Fosravuconazole.

Caption: Method validation workflow based on ICH guidelines.

Conclusion

The UV spectrophotometric method described in this technical guide is a simple, rapid, and reliable approach for the quantification of Fosravuconazole L-Lysine Ethanolate in bulk and pharmaceutical dosage forms. The method is validated according to ICH guidelines, ensuring its accuracy and precision for routine quality control analysis. This guide provides a comprehensive framework for researchers and drug development professionals to implement this analytical technique effectively.

References

In Vivo Pharmacokinetic Profile of Fosravuconazole L-Lysine Ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate (F-RVCZ) is a novel, water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole. Developed to enhance the oral bioavailability of its active moiety, fosravuconazole is rapidly and extensively converted to ravuconazole in vivo. Ravuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide provides a comprehensive overview of the in vivo pharmacokinetic properties of fosravuconazole and its active form, ravuconazole, compiling data from preclinical and clinical studies to support further research and development.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of ravuconazole following the administration of fosravuconazole L-lysine ethanolate in various species.

Table 1: Preclinical Pharmacokinetics of Ravuconazole

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |

| Mouse | 10 | Oral | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 | [1] |

| 40 | Oral | - | ~1-2 | - | 3.9 - 4.8 | 95.8 | [1] | |

| 160 | Oral | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 | [1] | |

| Rabbit | 1.25 | IV | 2.03 | - | 5.80 | 20.55 | - | |

| 40 | IV | 58.82 | - | 234.21 | 26.34 | - | ||

| 30 | Oral | - | - | - | 13 | - | [2] |

Note: Data for some parameters were not available in the cited literature.

Table 2: Human Pharmacokinetics of Ravuconazole (following Fosravuconazole Administration)

| Study Type | Dose Regimen | Cmax (µg/mL) | Tmax (h) | AUC | T½ (h) | Protein Binding (%) | Reference |

| Single Dose | Single oral doses | Dose-proportional increase | 2 - 4 | Dose-proportional increase | 157 - 221 | ~98 | [3] |

| Multiple Dose | 400 mg QD (3 days), then 100 mg QD (9 days) | - | - | - | - | ~98 | [3] |

| Patient Study (Eumycetoma) | 200 mg or 300 mg weekly (after loading doses) | - | - | 75% higher exposure with 50% dose increase | >168 (over 1 week) | ~98 | [4] |

Note: Specific Cmax and AUC values from human single and multiple ascending dose studies in healthy volunteers are not publicly available in detail. The data reflects the dose-proportionality and long half-life observed.

Experimental Protocols

Preclinical Pharmacokinetic Studies

a) Murine Model of Disseminated Candidiasis

-

Animal Model: Neutropenic mice infected with Candida albicans.

-

Dosing: Single oral doses of ravuconazole (10, 40, and 160 mg/kg) were administered.

-

Sample Collection: Blood samples were collected at various time points post-administration to determine serum concentrations.

-

Bioanalysis: Ravuconazole concentrations in serum were quantified using a validated bioanalytical method (details not specified, but likely LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and elimination half-life, were calculated from the serum concentration-time profiles. Protein binding was determined in the serum of infected neutropenic mice.

b) Rabbit Model of Invasive Aspergillosis

-

Animal Model: Immunosuppressed, temporarily leukopenic rabbits.

-

Dosing: Oral therapy with ravuconazole at a dosage of 30 mg/kg of body weight per day.

-